molecular formula C10H10IN3 B13340940 3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B13340940
M. Wt: 299.11 g/mol
InChI Key: QCYZTMAHWKBXQK-UHFFFAOYSA-N
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Description

3-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, which is then iodinated. The iodinated pyrazole is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with ligands and bases, are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-iodo-1H-pyrazole: A related compound with a similar pyrazole core but lacking the pyridine ring.

    4-Iodo-1-isopropyl-1H-pyrazole: Another similar compound with different substituents on the pyrazole ring.

Uniqueness

3-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to simpler pyrazole derivatives .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

3-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine

InChI

InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3

InChI Key

QCYZTMAHWKBXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=CN=CC=C2)I

Origin of Product

United States

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